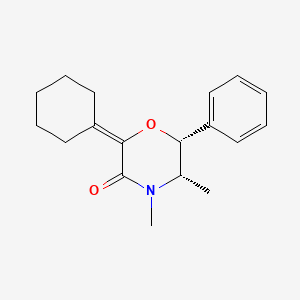![molecular formula C15H34O3SSi B14248117 3-{Tris[(butan-2-yl)oxy]silyl}propane-1-thiol CAS No. 374573-01-0](/img/structure/B14248117.png)
3-{Tris[(butan-2-yl)oxy]silyl}propane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{Tris[(butan-2-yl)oxy]silyl}propane-1-thiol is a specialized organosilicon compound characterized by the presence of a thiol group and a silyl group with three butan-2-yloxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Tris[(butan-2-yl)oxy]silyl}propane-1-thiol typically involves the reaction of a suitable silane precursor with a thiol-containing compound. One common method is the hydrosilylation reaction, where a hydrosilane reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-{Tris[(butan-2-yl)oxy]silyl}propane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The silyl group can participate in nucleophilic substitution reactions, leading to the formation of new silicon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Silane derivatives.
Substitution: Various organosilicon compounds with new functional groups.
Applications De Recherche Scientifique
3-{Tris[(butan-2-yl)oxy]silyl}propane-1-thiol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique bonding properties.
Mécanisme D'action
The mechanism of action of 3-{Tris[(butan-2-yl)oxy]silyl}propane-1-thiol involves its ability to form strong bonds with various substrates through its thiol and silyl groups. The thiol group can form covalent bonds with metal surfaces, while the silyl group can interact with organic and inorganic materials, enhancing the compound’s adhesive properties. The molecular targets and pathways involved include thiol-disulfide exchange reactions and silane coupling mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trimethoxysilyl)-1-propanethiol: Similar structure but with methoxy groups instead of butan-2-yloxy groups.
3-(Triethoxysilyl)-1-propanethiol: Contains ethoxy groups, offering different reactivity and solubility properties.
3-(Triisopropoxysilyl)-1-propanethiol: Features isopropoxy groups, providing unique steric and electronic effects.
Uniqueness
3-{Tris[(butan-2-yl)oxy]silyl}propane-1-thiol is unique due to the presence of butan-2-yloxy groups, which impart distinct steric and electronic properties compared to other silyl-propanethiol compounds. These properties can influence the compound’s reactivity, solubility, and interaction with various substrates, making it suitable for specialized applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
374573-01-0 |
|---|---|
Formule moléculaire |
C15H34O3SSi |
Poids moléculaire |
322.6 g/mol |
Nom IUPAC |
3-tri(butan-2-yloxy)silylpropane-1-thiol |
InChI |
InChI=1S/C15H34O3SSi/c1-7-13(4)16-20(12-10-11-19,17-14(5)8-2)18-15(6)9-3/h13-15,19H,7-12H2,1-6H3 |
Clé InChI |
WCZOJLBQHTXIPU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)O[Si](CCCS)(OC(C)CC)OC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


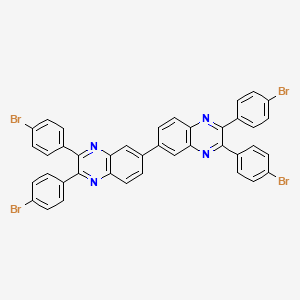
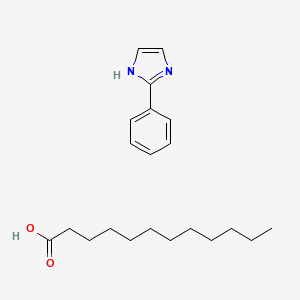
![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester](/img/structure/B14248042.png)
![2-[Di(prop-2-en-1-yl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14248050.png)
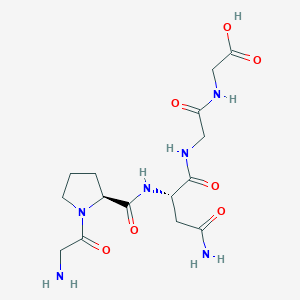
![4,4'-[Sulfinylbis(methylene)]diphenol](/img/structure/B14248061.png)

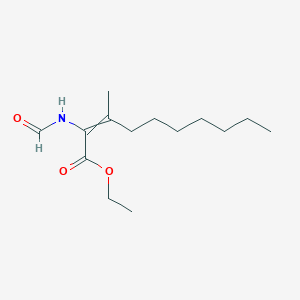
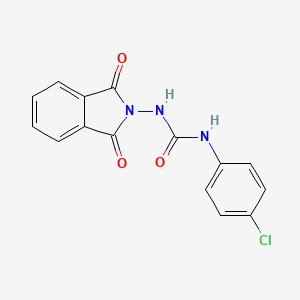

![Benzamide, 4-chloro-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B14248093.png)

![3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14248109.png)
